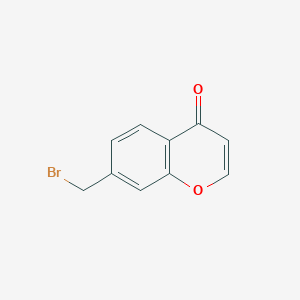

7-(Bromomethyl)-4H-chromen-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7BrO2 |

|---|---|

Molecular Weight |

239.06 g/mol |

IUPAC Name |

7-(bromomethyl)chromen-4-one |

InChI |

InChI=1S/C10H7BrO2/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-5H,6H2 |

InChI Key |

RNDDWAQNTLAKSR-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1CBr)OC=CC2=O |

Canonical SMILES |

C1=CC2=C(C=C1CBr)OC=CC2=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 7-(Bromomethyl)-4H-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-(Bromomethyl)-4H-chromen-4-one, a synthetic chromone derivative with significant potential in medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, explores its biological activities with a focus on its role as an anti-inflammatory agent, and outlines essential safety and handling procedures. The information is presented to support researchers and professionals in drug discovery and development in their exploration of chromone-based therapeutics.

Introduction

This compound is a heterocyclic compound belonging to the chromone family. The chromone scaffold is a common motif in a variety of natural products and pharmacologically active molecules. The presence of a bromomethyl group at the 7-position of the chromen-4-one core makes this compound a versatile intermediate for the synthesis of a wide range of derivatives. This reactive handle allows for facile modification through nucleophilic substitution reactions, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.[1] Notably, chromone derivatives have garnered significant attention for their anti-inflammatory, antimicrobial, and anticancer properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. While specific experimental data for some properties of this exact compound are limited, data for closely related compounds are provided for estimation.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | Value | Source/Notes |

| CAS Number | 331683-65-9 | [2] |

| Molecular Formula | C₁₀H₇BrO₂ | [1] |

| Molecular Weight | 239.07 g/mol | [1] |

| Appearance | Expected to be a solid | General property of similar chromones |

| Melting Point | Data not available for the specific compound. 8-(bromomethyl)-4H-chromen-4-one has a melting point of 187–189 °C.[3] 4-(Bromomethyl)-7-methoxycoumarin has a melting point of 213-215 °C. | Comparison with a structural isomer and a related compound. |

| Boiling Point | Data not available | --- |

| Solubility | Data not available. 4-(Bromomethyl)-7-methoxycoumarin is soluble in chloroform. | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the bromination of the corresponding 7-methyl-4H-chromen-4-one. The following is a detailed experimental protocol adapted from the synthesis of the isomeric 8-(bromomethyl)-4H-chromen-4-one.[3]

Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

7-Methyl-4H-chromen-4-one

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO)

-

Carbon Tetrachloride (CCl₄)

-

Ethyl Acetate (EtOAc)

-

Petroleum Ether (PE)

Procedure:

-

In a round-bottom flask, dissolve 7-methyl-4H-chromen-4-one (1 equivalent) in carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) (1 equivalent) and a catalytic amount of benzoyl peroxide (BPO) to the solution.

-

Gently heat the mixture to reflux under light irradiation.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion of the reaction (typically after several hours), cool the reaction mixture to room temperature.

-

Filter the hot suspension to remove succinimide.

-

Cool the filtrate and filter again to remove any remaining succinimide.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield the pure this compound as a solid.

Spectroscopic Data

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the aromatic protons on the chromone ring system, a singlet for the bromomethyl protons (CH₂Br) typically in the range of δ 4.5-4.8 ppm, and a singlet for the vinylic proton on the pyranone ring.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the bromomethyl carbon.

-

IR Spectroscopy: The infrared (IR) spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the pyranone ring, typically around 1630-1660 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (239.07 g/mol for C₁₀H₇BrO₂) and characteristic isotopic patterns for the presence of a bromine atom.

Biological Activity and Signaling Pathways

Chromone derivatives are known to possess a wide range of biological activities, with anti-inflammatory effects being particularly prominent. Research suggests that these compounds can modulate key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Inhibition of MAPK Signaling Pathway

The MAPK signaling cascades are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis. Several studies have demonstrated that chromone derivatives can act as inhibitors of p38 MAP kinase, a key player in the inflammatory response.[4][5] Inhibition of p38 MAPK can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.

Caption: Inhibition of the p38 MAPK signaling pathway by chromone derivatives.

Inhibition of NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators. Several chromone derivatives have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory response.[6][7]

Caption: Inhibition of the NF-κB signaling pathway by chromone derivatives.

Safety and Handling

Table 2: General Safety and Handling Precautions

| Precaution | Details |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[8] |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.[9] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. |

| First Aid (In case of exposure) | Skin Contact: Wash off with soap and plenty of water.[8] Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[8] Inhalation: Move person into fresh air.[9] Ingestion: Rinse mouth with water.[8] Seek medical attention if symptoms persist. |

Conclusion

This compound is a valuable synthetic intermediate with considerable potential for the development of new therapeutic agents, particularly in the area of anti-inflammatory drug discovery. Its reactive bromomethyl group allows for diverse chemical modifications, and the chromone core is a well-established pharmacophore. Further research into the specific biological activities and mechanisms of action of its derivatives is warranted to fully explore its therapeutic potential. This technical guide provides a foundational resource for researchers to advance their work with this promising compound.

References

- 1. Buy this compound [smolecule.com]

- 2. 331683-65-9|this compound|BLDpharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inhibition of NF-kB activation and cytokines production in THP-1 monocytes by 2-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

Technical Guide: Synthesis and Characterization of 7-(Bromomethyl)-4H-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-(Bromomethyl)-4H-chromen-4-one, a valuable intermediate in medicinal chemistry and drug development. The document details a robust two-step synthetic pathway, purification protocols, and a summary of analytical techniques for structural elucidation and purity assessment.

Introduction

This compound is a heterocyclic compound belonging to the chromone family. The chromone scaffold is a prominent feature in a variety of biologically active molecules. The introduction of a bromomethyl group at the 7-position provides a reactive handle for further chemical modifications, making it a key building block for the synthesis of diverse derivatives with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.[1] This guide outlines a reproducible method for its preparation and characterization, starting from readily available commercial reagents.

Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the chromone core, specifically 7-methyl-4H-chromen-4-one, through a Pechmann condensation. The second step is the selective bromination of the methyl group at the 7-position via a free-radical chain reaction.

Figure 1: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Methyl-4H-chromen-4-one (Precursor)

The precursor, 7-methyl-4H-chromen-4-one, is synthesized via the Pechmann condensation of resorcinol with ethyl acetoacetate. While the direct synthesis of 7-methyl-4H-chromen-4-one is less commonly reported, a reliable route involves the initial formation of 7-hydroxy-4-methylcoumarin, which can then be converted to the desired chromone. For the purpose of this guide, a standard Pechmann condensation protocol is provided.

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated sulfuric acid

-

Ethanol

-

Ice

Procedure:

-

In a round-bottom flask, combine resorcinol (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (4.0 eq) with constant stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid, 7-hydroxy-4-methylcoumarin, is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

The crude product can be recrystallized from ethanol to afford the pure precursor.

Step 2: Synthesis of this compound

This step involves the benzylic bromination of 7-methyl-4H-chromen-4-one using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Materials:

-

7-Methyl-4H-chromen-4-one (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.1 eq) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 7-methyl-4H-chromen-4-one in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN or BPO.

-

Reflux the reaction mixture, monitoring the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate successively with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, or by column chromatography on silica gel.[2][3]

Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic methods.

Figure 2: Logic of characterization techniques for this compound.

Physical and Spectroscopic Data

The following table summarizes the expected physical and spectroscopic data for this compound. It is important to note that while the molecular formula and weight are definitive, the spectral data and melting point are based on closely related structures and predictive models due to a lack of specific experimental data in the cited literature.

| Parameter | Value |

| Molecular Formula | C₁₀H₇BrO₂ |

| Molecular Weight | 239.07 g/mol |

| CAS Number | 331683-65-9 |

| Appearance | Expected to be a solid |

| Melting Point | Not explicitly reported in literature |

| ¹H NMR (CDCl₃, ppm) | Predicted: Signals for aromatic protons, a singlet for the bromomethyl group (-CH₂Br), and protons of the chromone core. |

| ¹³C NMR (CDCl₃, ppm) | Predicted: Resonances for the carbonyl carbon, aromatic carbons, the bromomethyl carbon, and other carbons of the chromone ring. |

| IR (KBr, cm⁻¹) | Predicted: Characteristic peaks for C=O (ketone), C=C (aromatic), and C-Br stretching. |

| Mass Spec (m/z) | Predicted: Molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight, showing isotopic pattern for bromine. |

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Work in a well-ventilated fume hood, especially when handling volatile solvents and bromine-containing compounds.

-

N-Bromosuccinimide is a lachrymator and should be handled with care.

-

Carbon tetrachloride is a hazardous solvent and should be handled with extreme caution. Safer alternatives should be considered where possible.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described two-step synthesis is a reliable method for obtaining this valuable intermediate. The characterization data, while based on predictions for a molecule with limited published experimental values, serves as a useful reference for researchers. This compound's reactive bromomethyl group makes it an ideal starting material for the development of new chemical entities with potential therapeutic value.

References

Spectroscopic Profile of 7-(Bromomethyl)-4H-chromen-4-one: A Technical Overview

Disclaimer: Following a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for 7-(Bromomethyl)-4H-chromen-4-one could not be located in the public domain. This guide has been constructed to provide a theoretical and predictive analysis based on the compound's structure and spectroscopic data from analogous molecules. The information herein is intended for researchers, scientists, and drug development professionals as a reference for potential characterization.

Introduction

This compound is a derivative of the chromone scaffold, a privileged structure in medicinal chemistry. The presence of a reactive bromomethyl group at the 7-position makes it a valuable synthetic intermediate for the development of novel therapeutic agents. Precise structural confirmation and purity assessment are critical, for which spectroscopic methods are indispensable. This document outlines the expected spectroscopic characteristics of the title compound and provides standardized protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~8.15 | d | ~8.0 | 1H | H-5 |

| ~7.60 | d | ~1.5 | 1H | H-8 |

| ~7.45 | dd | ~8.0, 1.5 | 1H | H-6 |

| ~6.40 | d | ~6.0 | 1H | H-3 |

| ~6.25 | d | ~6.0 | 1H | H-2 |

| ~4.50 | s | - | 2H | -CH₂Br |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| ~177.5 | C-4 (C=O) |

| ~156.0 | C-8a |

| ~155.0 | C-2 |

| ~138.0 | C-7 |

| ~134.0 | C-5 |

| ~127.0 | C-4a |

| ~126.0 | C-6 |

| ~118.0 | C-8 |

| ~112.0 | C-3 |

| ~32.0 | -CH₂Br |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3080 | Medium | Aromatic C-H Stretch |

| ~1650 | Strong | C=O Stretch (α,β-unsaturated ketone) |

| ~1610, 1580 | Medium-Strong | C=C Stretch (aromatic and pyrone ring) |

| ~1450 | Medium | Aromatic C=C Stretch |

| ~1220 | Strong | C-O-C Stretch (aryl ether) |

| ~680 | Medium-Strong | C-Br Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity | Assignment |

| 238/240 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 159 | Medium | [M - Br]⁺ |

| 131 | High | [M - CH₂Br]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a spectral width of approximately 16 ppm.

-

Set the number of scans to 16, with a relaxation delay of 1 second.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 240 ppm.

-

Set the number of scans to 1024 or more to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).

IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of the compound with 100-200 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Scan the sample over a range of 4000-400 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction from the sample spectrum. Identify and label the significant absorption peaks.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC-MS) for sample introduction, or a direct insertion probe.

-

Acquisition (EI mode):

-

Set the ionization energy to 70 eV.

-

Scan a mass range of m/z 50-500.

-

The source temperature should be maintained at approximately 200-250 °C.

-

-

Data Analysis: Identify the molecular ion peak, paying close attention to the characteristic isotopic pattern of bromine ([⁷⁹Br]:[⁸¹Br] ≈ 1:1). Analyze the fragmentation pattern to deduce structural information.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Chemical structure and IUPAC name of 7-(Bromomethyl)-4H-chromen-4-one

An In-depth Technical Guide to 7-(Bromomethyl)-4H-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-chromen-4-one (chromone) scaffold is a privileged heterocyclic structure renowned for its prevalence in natural products and its broad spectrum of biological activities. This technical guide focuses on a specific, highly reactive derivative: this compound. The introduction of a bromomethyl group at the C7 position provides a key functional handle for synthetic elaboration, making this compound a valuable building block in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, plausible synthetic routes, and explores the extensive pharmacological potential of the chromone core, providing context for the application of this derivative in developing novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a synthetic derivative of the chromone family. Its core structure is a benzopyran-4-one, and the key feature is the reactive bromomethyl substituent, which allows for a variety of chemical modifications.

IUPAC Name: this compound

Chemical Structure:

(A textual representation of a bicyclic structure where a benzene ring is fused to a pyran-4-one ring, with a -CH2Br group attached to position 7 of the benzene ring portion.)

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇BrO₂ | [1] |

| Molecular Weight | ~239.07 g/mol | [1] |

| Canonical SMILES | C1=CC2=C(C=C1CBr)OC(=O)C=C2 | N/A |

| InChI Key | WWAOCYNUAWVKGQ-UHFFFAOYSA-N | [2] |

| Physical Form | Solid (predicted) | [2] |

Synthesis and Reactivity

While a specific, published synthesis for this compound is not extensively documented, a logical and widely applicable synthetic strategy involves the radical bromination of a 7-methyl-4H-chromen-4-one precursor. The chromone core itself can be constructed through several established methods.[3][4][5] The reactivity of the final compound is dominated by the bromomethyl group, which is an excellent electrophile.

Key Reactions:

-

Nucleophilic Substitution: The bromomethyl group readily reacts with nucleophiles such as amines, alcohols, and thiols, allowing for the attachment of diverse side chains and the creation of compound libraries.[1]

-

Electrophilic Aromatic Substitution: The chromone ring can undergo further functionalization, although the reactivity is influenced by the existing substituents.[1]

A proposed workflow for the synthesis is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are representative protocols for the synthesis of this compound, based on established chemical transformations for this class of compounds.

Protocol 3.1: Synthesis of 7-Methyl-4H-chromen-4-one (Precursor)

This step involves the cyclization of a substituted o-hydroxyacetophenone. Several methods exist, including the Kostanecki–Robinson reaction or cyclization with reagents like dimethylformamide dimethyl acetal (DMFDMA).

-

Starting Material: 1-(2-Hydroxy-4-methylphenyl)ethanone.

-

Procedure:

-

To a solution of 1-(2-Hydroxy-4-methylphenyl)ethanone (1.0 eq) in an appropriate solvent (e.g., dry pyridine or DMF), add the cyclizing agent (e.g., acyl chloride and DBU, or DMFDMA) (2.5-3.0 eq).[6]

-

The reaction mixture is heated under an inert atmosphere (N₂) at a temperature ranging from 100-120 °C for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.[6][7]

-

Upon completion, the reaction is cooled to room temperature and quenched by pouring it into cold water or a dilute acid solution.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield pure 7-Methyl-4H-chromen-4-one.

-

Protocol 3.2: Bromination to Yield this compound

This step employs a free-radical bromination that selectively targets the benzylic methyl group.

-

Starting Material: 7-Methyl-4H-chromen-4-one.

-

Procedure:

-

Dissolve 7-Methyl-4H-chromen-4-one (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.

-

Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the mixture to reflux (typically 70-80 °C) and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction progress using TLC.

-

Once the starting material is consumed, cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford this compound.

-

Biological and Pharmacological Context

While specific biological data for this compound is limited, the 4H-chromen-4-one scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of activities. The potential for this compound lies in its ability to serve as a precursor to derivatives with enhanced therapeutic properties.

Anticancer Activity

Chromone derivatives are well-established as potent anticancer agents.[8] They have been shown to induce cytotoxic, antiproliferative, and anti-metastatic effects across various cancer cell lines.[6]

-

A novel 4H-chromen-4-one derivative isolated from marine Streptomyces showed significant cytotoxic activity against human colon carcinoma (EC₅₀: 9.68 µg/mL) and human prostate adenocarcinoma (EC₅₀: 9.93 µg/mL).[9]

-

Certain 2-amino-4H-chromenes have demonstrated anticancer activity against liver and breast cancer cell lines, in some cases exceeding the potency of the reference drug doxorubicin.[8]

Anti-inflammatory and Antioxidant Properties

Many chromone-based compounds exhibit significant anti-inflammatory and antioxidant activities.[1]

-

Derivatives of N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide have been identified as potent inhibitors of superoxide generation and elastase release in human neutrophils, key processes in neutrophilic inflammation.[10] These compounds were found to act by inhibiting the p38α MAPK signaling pathway.[10]

-

Structurally similar chromones are known to inhibit enzymes and receptors involved in inflammatory pathways.[1]

Antimicrobial and Antiviral Activity

The chromone nucleus is present in many compounds with antibacterial, antifungal, and antiviral properties.

-

A 4H-chromen-4-one derivative was found to be highly potent against Bacillus subtilis (MIC: 0.25 µg/mL) and Micrococcus luteus (MBC: 0.5 µg/mL).[9]

-

The 2-amino-4H-chromene scaffold, in particular, has been a source of compounds with notable antimicrobial and antifungal activities.[8]

Activity in the Central Nervous System (CNS)

Recent drug discovery efforts have identified 4H-chromen-4-one derivatives as modulators of CNS targets.

-

A new class of selective Rho kinase (ROCK) inhibitors based on the 4H-chromen-4-one scaffold has been discovered, showing potential for the treatment of diabetic retinopathy.[11]

-

Certain 6-alkoxy-4H-chromen-4-one derivatives have shown high affinity for sigma (σ) receptors, which are targets for treating Alzheimer's disease and neuropathic pain.[12] For instance, one derivative showed a Kᵢ value of 27.2 nM for the σ₁ receptor.[12]

| Compound Class/Derivative | Biological Target/Assay | Quantitative Data | Reference |

| Marine Streptomyces Chromone Derivative | Human Colon Carcinoma (HT-29) | EC₅₀ = 9.68 µg/mL | [9] |

| Marine Streptomyces Chromone Derivative | Human Prostate Adenocarcinoma (PC-3) | EC₅₀ = 9.93 µg/mL | [9] |

| Marine Streptomyces Chromone Derivative | Bacillus subtilis | MIC = 0.25 µg/mL | [9] |

| Amino-7,8-dihydro-4H-chromenone (Compound 4k) | Butyrylcholinesterase (BChE) | IC₅₀ = 0.65 µM | [13] |

| 2-(benzo[d][1][6]dioxol-5-yl)-chromen-4-one (Pivaloyl derivative 13) | Trypanosoma brucei | EC₅₀ = 1.1 µM | [14] |

| 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one (Compound 20) | Sigma-1 (σ₁) Receptor | Kᵢ = 27.2 nM | [12] |

Applications in Drug Development

The primary value of this compound for drug development professionals lies in its role as a versatile synthetic intermediate.

-

Scaffold for Library Synthesis: The reactive bromomethyl handle allows for the rapid and efficient generation of a library of novel chromone derivatives by reacting it with various nucleophiles (e.g., a panel of amines, phenols, or thiols).

-

Linker Chemistry: This compound can be used to tether the chromone scaffold to other pharmacophores, creating hybrid molecules with potential multi-target activity.

-

Probes and Labeling Agents: The reactive group allows for the incorporation of fluorescent tags or biotin labels, making it a potential tool for developing chemical probes to study biological systems.[15]

Conclusion

This compound represents a strategically important molecule for chemical and pharmaceutical research. While it may not be an end-drug itself, its true potential is realized as a highly functionalized building block. The established and diverse biological activities of the 4H-chromen-4-one core, ranging from anticancer to neuroprotective, provide a strong rationale for its use in the synthesis of next-generation therapeutic agents. The ability to easily diversify the C7 position via its bromomethyl handle offers a direct path to exploring structure-activity relationships and optimizing lead compounds for a multitude of disease targets.

References

- 1. Buy this compound [smolecule.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Chromone and flavone synthesis [organic-chemistry.org]

- 4. ijmrset.com [ijmrset.com]

- 5. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SAR Studies and Biological Characterization of a Chromen-4-one Derivative as an Anti-Trypanosoma brucei Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In-depth Technical Guide on the Biological Activity of 7-(Bromomethyl)-4H-chromen-4-one Derivatives: An Analysis of a Developing Field

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-chromen-4-one scaffold is a well-established privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of a reactive bromomethyl group at the 7-position of this scaffold presents a tantalizing prospect for the development of novel therapeutic agents. This technical guide aims to provide a comprehensive overview of the current state of research into the biological activities of 7-(bromomethyl)-4H-chromen-4-one and its derivatives. However, a thorough review of the existing scientific literature reveals a notable scarcity of studies specifically focused on this class of compounds. While research on other substituted chromen-4-ones is abundant, the exploration of the 7-bromomethyl analogues as a distinct class with specific biological profiles appears to be a nascent or underexplored area of investigation. This guide will, therefore, summarize the known biological activities of the broader chromen-4-one family to infer the potential of 7-(bromomethyl) derivatives and highlight the significant opportunities that exist for future research in this area.

Introduction to the 4H-Chromen-4-one Scaffold

The 4H-chromen-4-one, or chromone, nucleus is a heterocyclic system composed of a benzene ring fused to a γ-pyrone ring. This core structure is found in a variety of naturally occurring compounds, such as flavonoids, and has been a fertile ground for synthetic medicinal chemistry. The versatility of the chromone scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological effects. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.

The introduction of a bromomethyl group at the 7-position of the chromone ring is of particular interest. The C-Br bond in a benzylic-like position is highly reactive and susceptible to nucleophilic substitution. This functional group can act as a powerful electrophile, enabling the molecule to form covalent bonds with nucleophilic residues (e.g., cysteine, histidine, lysine) in biological macromolecules such as enzymes and proteins. This covalent modification can lead to irreversible inhibition and potentially enhanced potency and duration of action.

Potential Biological Activities: An Extrapolation from Related Chromones

Given the limited direct research on this compound derivatives, we can extrapolate potential biological activities from studies on other substituted chromones, including those with bromine at different positions or other functional groups at the 7-position.

Anticancer Activity

Derivatives of 4H-chromen-4-one are widely reported to possess significant anticancer properties. Their mechanisms of action are diverse and include:

-

Kinase Inhibition: Many chromone derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell signaling and proliferation.

-

Tubulin Polymerization Inhibition: Some chromones interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Chromone derivatives can trigger programmed cell death through both intrinsic and extrinsic pathways.

-

Topoisomerase Inhibition: Inhibition of these enzymes leads to DNA damage and cell death.

The reactive bromomethyl group in this compound derivatives could potentially enhance anticancer activity by forming covalent bonds with key proteins in these pathways, leading to irreversible inhibition.

Antimicrobial Activity

The chromone scaffold is also a known pharmacophore for antimicrobial agents. The observed activities span antibacterial and antifungal effects. The mechanisms often involve:

-

Enzyme Inhibition: Targeting essential microbial enzymes.

-

Disruption of Cell Membranes: Compromising the integrity of the microbial cell envelope.

-

Inhibition of Biofilm Formation: Preventing the formation of microbial communities that are resistant to antibiotics.

A 7-(bromomethyl) substituent could potentially alkylate key microbial enzymes or proteins, leading to potent and irreversible antimicrobial effects.

Enzyme Inhibition

The ability of chromones to inhibit a variety of enzymes is well-documented. This includes:

-

Monoamine Oxidase (MAO) Inhibition: Relevant for the treatment of neurodegenerative diseases.

-

Acetylcholinesterase (AChE) Inhibition: A key target in Alzheimer's disease therapy.

-

Phosphoinositide 3-kinase (PI3K) Inhibition: A critical pathway in cancer and inflammatory diseases.

The electrophilic nature of the 7-(bromomethyl) group makes these derivatives prime candidates for covalent enzyme inhibitors, which can offer advantages in terms of potency and duration of effect.

Future Research Directions and Opportunities

The lack of specific data on the biological activity of this compound derivatives represents a significant research gap and, consequently, a compelling opportunity. Future research efforts should be directed towards:

-

Synthesis of Derivative Libraries: A systematic synthesis of a diverse library of compounds derived from this compound is the first crucial step. This would involve reacting the parent compound with a variety of nucleophiles to explore the structure-activity relationship (SAR).

-

Broad Biological Screening: The synthesized derivatives should be subjected to a broad panel of biological assays to identify their potential therapeutic applications. This should include anticancer, antimicrobial, and enzyme inhibition screens.

-

Mechanism of Action Studies: For any identified "hit" compounds, detailed mechanistic studies will be necessary to understand how they exert their biological effects. This would involve identifying the molecular targets and elucidating the signaling pathways involved.

-

Computational Modeling: Molecular docking and other computational studies can aid in the rational design of more potent and selective derivatives and help in understanding the binding interactions with their biological targets.

Visualization of Potential Workflow and Concepts

To facilitate the understanding of the proposed research direction, the following diagrams, generated using the DOT language, illustrate a potential experimental workflow and the concept of covalent inhibition.

Caption: A proposed workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: Conceptual diagram illustrating the covalent inhibition of an enzyme by a this compound derivative.

Conclusion

The this compound scaffold holds considerable promise for the development of novel, potent, and potentially covalent inhibitors for a range of therapeutic targets. However, the current body of scientific literature indicates that this specific area of research is largely unexplored. This guide has aimed to highlight the significant potential of these compounds by drawing parallels with the broader family of chromen-4-one derivatives and to underscore the urgent need for focused research in this domain. The synthesis and biological evaluation of derivatives of this compound represent a fertile ground for discovery and could lead to the identification of novel lead compounds for the treatment of various diseases. For researchers and drug development professionals, this represents an exciting and untapped frontier in medicinal chemistry.

The Therapeutic Potential of Chromone Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chromone core, a benzopyran-4-one moiety, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its prevalence in natural products and its synthetic tractability have made it a focal point for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse pharmacological activities of chromone compounds, with a focus on their potential applications in treating a range of diseases, including inflammatory disorders, cancer, neurodegenerative diseases, and microbial and viral infections. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical signaling pathways and workflows to facilitate further research and development in this promising area.

Anti-inflammatory Applications

Chromone derivatives have demonstrated significant potential as anti-inflammatory agents by targeting key mediators of the inflammatory cascade. A primary mechanism involves the inhibition of nitric oxide (NO) production, a key signaling molecule in inflammation.[1]

Quantitative Data: Inhibition of Nitric Oxide Production

| Compound | Cell Line | Stimulant | IC50 (µM) | Cytotoxicity | Reference |

| Chromone Dimer 1a/1b | RAW264.7 | LPS | 7.0-12.0 | Not cytotoxic up to 80 µM | [1] |

| Chromone Dimer 2 | RAW264.7 | LPS | 7.0-12.0 | Not cytotoxic up to 80 µM | [1] |

| Chromone Dimer 3a/3b | RAW264.7 | LPS | 7.0-12.0 | Not cytotoxic up to 80 µM | [1] |

| Chromone Dimer 5 | RAW264.7 | LPS | 7.0-12.0 | Not cytotoxic up to 80 µM | [1] |

| Chromone Dimer 7 | RAW264.7 | LPS | 7.0-12.0 | Not cytotoxic up to 80 µM | [1] |

| Chromone Dimer 8a/8b | RAW264.7 | LPS | 7.0-12.0 | Not cytotoxic up to 80 µM | [1] |

| Chromone Dimer 10-12 | RAW264.7 | LPS | 7.0-12.0 | Not cytotoxic up to 80 µM | [1] |

| GYF-17 (Positive Control) | RAW264.7 | LPS | 4.4 | Not specified | [1] |

Signaling Pathway: NF-κB Inhibition by Chromones

Many chromone compounds exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).

Experimental Protocol: Nitric Oxide Production Assay in LPS-Stimulated RAW264.7 Macrophages

This protocol details the colorimetric determination of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.

-

Cell Culture:

-

Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

-

-

Cell Seeding:

-

Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Incubate for 24 hours to allow for cell adherence.

-

-

Treatment:

-

Replace the culture medium with fresh medium.

-

Pre-treat the cells with various concentrations of the chromone compounds for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).

-

-

Nitrite Quantification (Griess Assay):

-

After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a new 96-well plate.

-

Incubate the plate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

-

-

Cytotoxicity Assay (MTT Assay):

-

To ensure that the observed reduction in NO production is not due to cytotoxicity, perform a parallel MTT assay.

-

After the 24-hour treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control group.

-

Neuroprotective Applications

Chromone derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their neuroprotective effects are attributed to their ability to inhibit key enzymes involved in neurodegeneration and to mitigate oxidative stress.[2]

Quantitative Data: Enzyme Inhibition and Neuroprotection

| Compound | Target Enzyme | IC50 | Neuroprotective Effect | Cell Line | Reference |

| Compound 37 | Acetylcholinesterase (AChE) | 0.09 µM | Neuroprotective | SH-SY5Y | [2] |

| Compound 33 | MAO-B | 15 nM | Not specified | Not specified | [2] |

| Compound 15 | hMAO-A | 5.12 µM | Antioxidant (ORAC = 3.62) | Not specified | [2] |

| Compound 15 | hMAO-B | 0.816 µM | Antioxidant (ORAC = 3.62) | Not specified | [2] |

| Compound 42 | Amyloid-β aggregation | 32% inhibition (self-induced) | Neuroprotective against H2O2 and Aβ | PC12 | [2] |

| Compound 43 | Amyloid-β aggregation | 37% inhibition (self-induced) | Neuroprotective against H2O2 and Aβ | PC12 | [2] |

| Compound 19 | Butyrylcholinesterase (BuChE) | 7.55 µM | Neuroprotective against H2O2 | PC12 |

Experimental Workflow: Screening for Neuroprotective Chromones

The following diagram illustrates a typical workflow for identifying and characterizing neuroprotective chromone compounds.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE based on the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB solution (10 mM in phosphate buffer).

-

Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water).

-

AChE enzyme solution (e.g., from electric eel or human recombinant).

-

Test compound solutions at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of phosphate buffer.

-

20 µL of DTNB solution.

-

20 µL of the test compound solution.

-

20 µL of AChE solution.

-

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Antimicrobial and Antiviral Applications

The chromone scaffold is also a promising platform for the development of novel antimicrobial and antiviral agents.[3][4]

Quantitative Data: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 3c | B. subtilis | 0.78 | C. albicans | 3.12 | [4] |

| Compound 3h | B. subtilis | 1.56 | S. cerevisiae | 0.78 | [4] |

| Compound 3h | E. coli | 1.56 | - | - | [4] |

| Gentamycin (Control) | B. subtilis | 0.78 | - | - | [4] |

| Fluconazole (Control) | - | - | S. cerevisiae | >6.25 | [4] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum:

-

Culture the bacterial or fungal strain overnight in an appropriate broth medium.

-

Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).

-

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of the chromone compounds in a 96-well microtiter plate containing the appropriate broth medium.

-

The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.

-

Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

-

Conclusion

The diverse and potent biological activities of chromone compounds underscore their significance as a privileged scaffold in drug discovery. The data and protocols presented in this technical guide highlight the vast therapeutic potential of this class of molecules. Further exploration of structure-activity relationships, mechanism of action studies, and preclinical development are warranted to translate the promise of chromone-based therapeutics into clinical applications. The visualization of key signaling pathways and experimental workflows provided herein is intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.

References

- 1. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]

- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. spandidos-publications.com [spandidos-publications.com]

Introduction: The Chromen-4-one Scaffold and the Significance of the 7-(Bromomethyl) Moiety

An In-Depth Technical Guide to the Medicinal Chemistry of 7-(Bromomethyl)chromen-4-one and its Analogs

For Researchers, Scientists, and Drug Development Professionals

The chromen-4-one, or chromone, scaffold is a privileged heterocyclic structure found in a vast array of natural products and synthetic molecules of therapeutic interest. This benzopyran structure is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1]

The introduction of a bromomethyl group at the 7-position of the chromone ring creates a highly versatile and reactive intermediate: 7-(bromomethyl)chromen-4-one . The significance of this moiety lies in two key areas:

-

Synthetic Versatility: The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the straightforward synthesis of a diverse library of analogs by introducing various functional groups (amines, thiols, alcohols, etc.), enabling extensive exploration of the chemical space and optimization of structure-activity relationships (SAR).

-

Pharmacological Potential: As an alkylating agent, the bromomethyl group can form covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in the active sites of target proteins. This can lead to potent and often irreversible inhibition, a strategy employed in the design of targeted covalent inhibitors, which have seen increasing success in drug development.

This technical guide provides a comprehensive review of the synthesis, biological activities, and medicinal chemistry applications of 7-(bromomethyl)chromen-4-one and its derivatives.

Synthesis and Derivatization

The primary synthetic route to 7-(bromomethyl)chromen-4-one involves the radical bromination of its precursor, 7-methyl-4H-chromen-4-one. This intermediate can then be reacted with a wide range of nucleophiles to generate diverse analogs.

General Synthetic Workflow

The workflow begins with the synthesis of the 7-methylchromen-4-one core, followed by bromination and subsequent derivatization.

Caption: General synthesis and derivatization workflow for 7-(bromomethyl)chromen-4-one analogs.

Medicinal Chemistry Applications and Biological Activities

The reactive and versatile nature of the 7-(bromomethyl)chromen-4-one scaffold makes it a valuable starting point for developing agents against a range of diseases, most notably cancer and conditions requiring specific enzyme inhibition.

Anticancer Activity

Chromene and chromen-4-one derivatives have consistently demonstrated potent cytotoxic effects against various cancer cell lines. While specific data for 7-(bromomethyl)chromen-4-one is limited in publicly accessible literature, studies on closely related analogs highlight the potential of this class of compounds. For instance, a focused set of novel 4H-chromenes showed activity in the nanomolar range across melanoma, prostate, and glioma cancer cell lines.[2][3] The activity of these compounds suggests that the chromene core is a potent pharmacophore for anticancer drug design. The introduction of a reactive bromomethyl group could further enhance this activity through covalent modification of target proteins.

Table 1: Cytotoxic Activity of Selected Chromene Analogs

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 4a | A375 | Melanoma | 0.13 | [2] |

| PC-3 | Prostate Cancer | 0.42 | [2] | |

| DU-145 | Prostate Cancer | 0.64 | [2] | |

| 4b | A375 | Melanoma | 0.14 | [2] |

| PC-3 | Prostate Cancer | 0.39 | [2] | |

| DU-145 | Prostate Cancer | 0.49 | [2] | |

| 4e | A375 | Melanoma | 0.08 | [2] |

| PC-3 | Prostate Cancer | 0.11 | [2] |

| | A172 | Glioma | 0.0074 |[2] |

Note: The compounds listed are 2-amino-4-aryl-4H-chromene-3-carbonitrile derivatives, not direct 7-(bromomethyl) analogs, but demonstrate the anticancer potential of the chromene scaffold.

Enzyme Inhibition

The chromone nucleus is a known scaffold for designing enzyme inhibitors. Derivatives have shown activity against Rho-associated kinases (ROCKs) and cholinesterases, both significant targets in various pathologies.[4][5]

-

Kinase Inhibition: Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. The 7-(bromomethyl) group is well-suited to act as a warhead for targeted covalent inhibitors of kinases, reacting with a non-catalytic cysteine residue near the ATP-binding pocket to form an irreversible bond. This can lead to high potency and prolonged duration of action. 4H-chromen-4-one derivatives have been identified as a new class of ROCK inhibitors, suggesting the scaffold is suitable for kinase active site binding.[5]

-

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used in the management of Alzheimer's disease. Chromenone derivatives have been explored as potential inhibitors of these enzymes.[4]

Structure-Activity Relationships (SAR)

SAR studies on various chromone analogs have provided insights into the structural requirements for biological activity.

Caption: Key structure-activity relationship points for the chromen-4-one scaffold.

Key SAR findings from related compounds include:

-

Position 7: The nature of the substituent at position 7 is critical. For cholinesterase inhibitors, a methoxy group at this position was found to be beneficial.[6] For the 7-(bromomethyl) scaffold, the key SAR exploration involves varying the nucleophile attached to the methyl group to probe interactions with the target protein.

-

Position 2: Substitution at the 2-position, often with aryl or heteroaryl groups, significantly influences potency and selectivity.

-

Position 5: For inhibitors of the ABCG2 efflux pump, a bulky 4-bromobenzyloxy substituent at position 5 was found to be important for activity.[7][8]

Experimental Protocols

General Protocol for Synthesis of 7-(Bromomethyl)chromen-4-one

This protocol describes the radical bromination of 7-methyl-4H-chromen-4-one.

-

Dissolve Substrate: Dissolve 7-methyl-4H-chromen-4-one (1 equivalent) in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile) in a round-bottom flask.

-

Add Reagents: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 equivalents).

-

Reaction: Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp (or a standard 100W light bulb) to initiate the reaction.

-

Monitor Progress: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a sodium thiosulfate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 7-(bromomethyl)chromen-4-one.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[9][10][11][12][13]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 7-(bromomethyl)chromen-4-one analogs) in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

Add MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize Formazan: Carefully aspirate the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13]

-

Measure Absorbance: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC50 value (the concentration that inhibits 50% of cell growth).

General Protocol for In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for screening compounds against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[14][15]

-

Prepare Reagents: Prepare the kinase buffer, the specific kinase enzyme, its corresponding substrate, and ATP.

-

Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO.

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the inhibitor or DMSO (for control wells).

-

Add 2 µL of the kinase enzyme solution.

-

Incubate at room temperature for 10-20 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

-

Incubate for 60 minutes at room temperature.

-

-

ATP Detection:

-

Add 5 µL of an ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of a Kinase Detection Reagent to convert the generated ADP back to ATP and catalyze a luciferase reaction. Incubate for 30 minutes.

-

-

Measure Luminescence: Read the luminescence signal on a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value from a dose-response curve.

Caption: Experimental workflow from compound synthesis to lead optimization.

Conclusion and Future Directions

7-(Bromomethyl)chromen-4-one is a highly promising and synthetically tractable scaffold for the development of novel therapeutic agents. Its inherent reactivity provides a direct path to creating diverse chemical libraries and for designing targeted covalent inhibitors. While the full potential of this specific scaffold is still being explored, the extensive research on related chromone analogs strongly suggests its utility in anticancer and enzyme inhibition applications.

Future research should focus on the systematic synthesis and screening of 7-(substituted-methyl)chromen-4-one libraries against a broad range of biological targets, particularly protein kinases and other enzymes implicated in disease. Detailed mechanistic studies will be crucial to understand how these compounds exert their effects, and whether covalent bond formation is a key driver of their activity. The continued exploration of this scaffold is poised to yield novel lead compounds for the next generation of targeted therapies.

References

- 1. Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New substituted 4H-chromenes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New substituted 4H-chromenes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. bds.berkeley.edu [bds.berkeley.edu]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. broadpharm.com [broadpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. promega.com [promega.com]

- 15. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]

Safety, handling, and storage of 7-(Bromomethyl)-4H-chromen-4-one

An In-depth Technical Guide to 7-(Bromomethyl)-4H-chromen-4-one: Safety, Handling, and Storage

Introduction

This compound is a member of the chromone family, a class of compounds with a wide range of biological activities.[1] The presence of a reactive bromomethyl group makes it a valuable intermediate in organic synthesis, particularly for the development of novel therapeutic agents.[1] Chromone derivatives have been investigated for their potential as antibacterial, anti-inflammatory, and anti-cancer agents.[1][2][3][4] This guide provides a comprehensive overview of the safety, handling, storage, and experimental protocols related to this compound for researchers, scientists, and drug development professionals.

Safety and Hazard Identification

1.1 GHS Hazard Classification (Anticipated)

Based on related compounds such as 4-(Bromomethyl)-7-methoxycoumarin and other brominated organic molecules, the anticipated GHS classification for this compound is as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[5] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[5][6] |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation.[5][6] |

| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed.[7] |

1.2 Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5] |

| Prevention | P264 | Wash skin thoroughly after handling.[8] |

| Prevention | P270 | Do not eat, drink or smoke when using this product. |

| Prevention | P271 | Use only outdoors or in a well-ventilated area.[5] |

| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[9] |

| Response | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[7] |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[8] |

| Response | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] |

| Response | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][9] |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[5] |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrO₂ | [1] |

| Molecular Weight | 239.07 g/mol | [1] |

| Appearance | Solid (form may vary) | [7] |

| Melting Point | Not available | [10] |

| Boiling Point | Not available | [10] |

| Storage Condition | Room temperature, away from light, stored in an inert gas | [11] |

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure a safe working environment.

3.1 Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[9]

-

Ensure safety showers and eyewash stations are readily accessible.[5]

3.2 Personal Protective Equipment

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[5][12]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly.[9][12] A lab coat or chemical-resistant apron should be worn.[5]

-

Respiratory Protection: If working outside a fume hood or if dust is generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[5]

3.3 General Hygiene

-

Avoid contact with skin, eyes, and clothing.[12]

-

Do not breathe dust.[5]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[8][9]

-

Contaminated work clothing should not be allowed out of the workplace.[8]

Storage and Stability

4.1 Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

For long-term stability, it is recommended to store at room temperature, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[11]

4.2 Incompatible Materials

4.3 Hazardous Decomposition Products

-

Under fire conditions, hazardous combustion products can include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (specifically hydrogen bromide).[5]

Experimental Protocols

The reactive bromomethyl group allows for various chemical transformations, most notably nucleophilic substitution reactions.[1]

5.1 Synthesis of this compound

While a direct, detailed synthesis protocol for the title compound is not available in the provided search results, a general method can be inferred from the synthesis of related chromones. One common route involves the bromination of a corresponding methyl-substituted chromone. A representative procedure would be as follows:

Reaction: 7-methyl-4H-chromen-4-one to this compound.

Materials:

-

7-methyl-4H-chromen-4-one

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-methyl-4H-chromen-4-one (1 equivalent) in CCl₄.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to yield the pure this compound.

5.2 General Protocol for Nucleophilic Substitution

The bromomethyl group is an excellent leaving group, making the compound susceptible to nucleophilic attack.

Reaction: this compound with a generic nucleophile (Nu-H).

Materials:

-

This compound

-

Nucleophile (e.g., an amine, alcohol, or thiol) (1-1.2 equivalents)

-

A suitable base (e.g., triethylamine, potassium carbonate) if the nucleophile is used as its salt.

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere.

-

Add the nucleophile (1-1.2 equivalents) and the base (if required) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting product by column chromatography or recrystallization.

Visualizations

Caption: Experimental workflow for handling this compound.

Caption: Logical relationships of properties and safety measures.

References

- 1. Buy this compound [smolecule.com]

- 2. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 7-Bromo-2-methyl-4H-chromen-4-one | 30779-72-7 | FBA77972 [biosynth.com]

- 7. 3-Bromo-7-chloro-4H-chromen-4-one | Sigma-Aldrich [sigmaaldrich.com]

- 8. solutions.covestro.com [solutions.covestro.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. 7-Bromo-4H-chromen-4-one [myskinrecipes.com]

- 12. echemi.com [echemi.com]

7-(Bromomethyl)-4H-chromen-4-one molecular weight and formula

An In-depth Technical Guide to 7-(Bromomethyl)-4H-chromen-4-one

This technical guide provides a detailed overview of the chemical properties of this compound, a synthetic compound belonging to the chromone family. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity

This compound is characterized by a chromone scaffold with a bromomethyl group substituted at the seventh position. This substitution significantly influences its reactivity and potential as a versatile intermediate in organic synthesis.

Molecular Formula and Molecular Weight

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₇BrO₂[1] |

| Molecular Weight | 239.07 g/mol [1] |

Structural Information

The structure of this compound, featuring a benzopyran core, is a key determinant of its chemical behavior. The bromomethyl group is a particularly reactive site, making it a valuable precursor for the synthesis of a variety of derivatives.

Caption: Key structural components of this compound.

Chemical Properties and Reactivity

The presence of the bromomethyl group at the seventh position of the chromone structure enhances the compound's reactivity.[1] This functional group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, which is a key feature in the design of new therapeutic agents. The electron-withdrawing nature of the bromine atom also influences the aromatic ring, making it susceptible to further functionalization through electrophilic aromatic substitution.[1]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound typically involve the bromination of a suitable precursor.

Specific experimental protocols and detailed methodologies for key experiments are not available in the provided search results. Further literature search is recommended for specific synthesis and experimental procedures.

Biological Activity and Potential Applications

While specific signaling pathways for this compound are not detailed in the provided search results, compounds with a similar chromone scaffold have been reported to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties.[1] The potential for this compound to interact with biological targets is an active area of research.

Diagrams of specific signaling pathways involving this molecule cannot be generated as the information is not available in the provided search results.

References

Unveiling 7-(Bromomethyl)-4H-chromen-4-one: A Technical Guide to its Discovery and Scientific History